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For Researchers, Scientists, and Drug Development Professionals

Introduction
ELA-14, also known as Elabela(19-32), is a potent and biologically active peptide fragment of

the endogenous hormone ELABELA. This peptide is an agonist for the apelin receptor (APJ), a

G protein-coupled receptor (GPCR) critically involved in cardiovascular regulation and other

physiological processes. This technical guide provides a comprehensive overview of the ELA-

14 signaling cascade, including quantitative data on receptor interaction and downstream

pathway activation, detailed experimental protocols for studying this cascade, and

visualizations of the key signaling events.

Core Signaling Pathways
Upon binding to the apelin receptor, ELA-14 initiates a cascade of intracellular signaling events.

The primary pathways implicated in ELA-14 signaling are the Gαi1-mediated inhibition of

adenylyl cyclase and the β-arrestin-2-dependent pathway. These initial events lead to the

modulation of downstream effector kinases, principally the PI3K/AKT and ERK/MAPK

pathways, which in turn regulate a variety of cellular processes.

ELA-14 Signaling Overview
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Caption: Overview of the ELA-14 signaling cascade upon binding to the apelin receptor.

Quantitative Data
The following tables summarize the key quantitative parameters of ELA-14's interaction with

the apelin receptor and its activation of downstream signaling pathways.

Table 1: Receptor Binding Affinity of ELA-14

Ligand Receptor Assay Type Ki (nM) Cell Line Reference

ELA-14

(Elabela(19-

32))

Apelin

Receptor

(APJ)

Competitive

Radioligand

Binding

0.93 HEK293 [1][2]

Table 2: Functional Activity of ELA-14
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Pathway Assay Type EC50 (nM) Cell Line Reference

Gαi1 Activation cAMP Inhibition 8.6 Not Specified [1][2]

β-arrestin-2

Recruitment
BRET 166 Not Specified [1]

Receptor

Internalization
Not Specified 36 HEK293

Experimental Protocols
Detailed methodologies for key experiments cited in the study of the ELA-14 signaling cascade

are provided below.

Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of ELA-14 for the apelin receptor.

Materials:

HEK293 cells transiently expressing the human apelin receptor.

Cell membrane preparations from the transfected cells.

[125I]-Apelin-13 (radioligand).

Unlabeled ELA-14 (competitor).

Binding buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

Wash buffer (50 mM Tris-HCl, pH 7.5, 0.2% BSA).

GF/C glass fiber filter plates.

Scintillation counter.

Procedure:
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Perform a membrane titration to determine the optimal amount of membrane preparation to

use.

In a 96-well plate, incubate the cell membranes with a fixed concentration of [125I]-Apelin-13

and increasing concentrations of unlabeled ELA-14.

Incubate for 1 hour at room temperature.

Separate bound from free radioligand by filtration through GF/C filter plates.

Wash the filters three times with ice-cold wash buffer.

Measure the radioactivity of the filters using a scintillation counter.

Calculate the Ki value using competitive binding analysis software.

Gαi1 Activation Assay (cAMP Inhibition)
This assay measures the ability of ELA-14 to activate the Gαi1 signaling pathway by

quantifying the inhibition of forskolin-stimulated cAMP production.

Materials:

Cells expressing the apelin receptor.

Forskolin.

ELA-14.

cAMP assay kit (e.g., HTRF or AlphaScreen).

Plate reader compatible with the chosen assay kit.

Procedure:

Seed cells in a 96-well plate and culture overnight.

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.
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Stimulate the cells with a fixed concentration of forskolin and varying concentrations of ELA-

14 for 30 minutes at room temperature.

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's

protocol for the chosen cAMP assay kit.

Generate a dose-response curve and calculate the EC50 for cAMP inhibition.

β-arrestin-2 Recruitment Assay (BRET)
This protocol utilizes Bioluminescence Resonance Energy Transfer (BRET) to measure the

recruitment of β-arrestin-2 to the apelin receptor upon ELA-14 stimulation.

Materials:

HEK293 cells.

Expression vectors for APJ-Rluc8 (BRET donor) and β-arrestin-2-Venus (BRET acceptor).

Coelenterazine h (luciferase substrate).

ELA-14.

BRET-compatible plate reader.

Procedure:

Co-transfect HEK293 cells with the APJ-Rluc8 and β-arrestin-2-Venus expression vectors.

Seed the transfected cells into a 96-well plate.

24 hours post-transfection, replace the medium with a buffer suitable for BRET

measurements.

Add the luciferase substrate Coelenterazine h to the wells.

Measure the baseline BRET signal.

Add varying concentrations of ELA-14 to the wells.
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Measure the BRET signal at different time points after agonist addition.

Calculate the net BRET ratio and generate a dose-response curve to determine the EC50.

Western Blot for ERK1/2 and AKT Phosphorylation
This method is used to detect the activation of the ERK/MAPK and PI3K/AKT pathways by

assessing the phosphorylation status of ERK1/2 and AKT.

Materials:

Cells expressing the apelin receptor.

ELA-14.

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

Protein assay kit (e.g., BCA assay).

SDS-PAGE gels and electrophoresis apparatus.

PVDF membranes.

Transfer buffer and apparatus.

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-

AKT.

HRP-conjugated secondary antibodies.

ECL substrate.

Imaging system.

Procedure:

Starve the cells in serum-free medium for several hours.
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Treat the cells with ELA-14 for various time points.

Lyse the cells and determine the protein concentration.

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour

at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-

ERK1/2) to normalize for protein loading.

Experimental Workflows
Competitive Radioligand Binding Assay Workflow
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Caption: Workflow for the competitive radioligand binding assay.

Western Blot Workflow for Protein Phosphorylation
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Caption: Workflow for Western blot analysis of protein phosphorylation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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